Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermodynamic Properties
Research has explored the thermodynamic properties of related esters, including their combustion energies and enthalpies of formation. This research is crucial for understanding the stability and reactivity of these compounds (Klachko et al., 2020).
Synthesis and Bioactivity
Novel compounds have been synthesized using derivatives of this chemical, showing significant anti-inflammatory and analgesic activities. Such research highlights the potential medicinal applications of these compounds (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Several studies focus on synthesizing new derivatives and testing their antimicrobial activities. This is important for developing new drugs and understanding the interaction between these compounds and various microorganisms (Bektaş et al., 2007).
Chemical Transformations
Research on the chemical transformations of related compounds provides insights into their reactivity and potential applications in various chemical syntheses (Bullock et al., 1972).
Molecular Docking Studies
Studies have utilized molecular docking to predict the binding interactions of synthesized compounds, which is vital for drug discovery and understanding how these molecules interact with biological targets (Tiwari et al., 2018).
Crystallography
Crystallographic studies provide detailed structural information, essential for understanding the molecular structure and potential applications in material science and drug design (Kurbanova et al., 2009).
properties
IUPAC Name |
methyl 4-(2-ethoxyphenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-4-34-22-8-6-5-7-20(22)24-23(25(31)33-3)21(27-26(32)28-24)17-29-13-15-30(16-14-29)19-11-9-18(2)10-12-19/h5-12,24H,4,13-17H2,1-3H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKPWZGLKCCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.